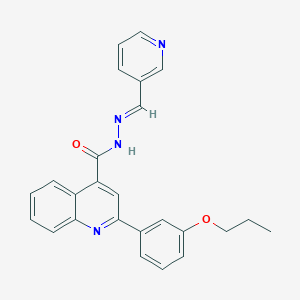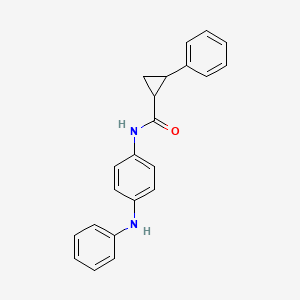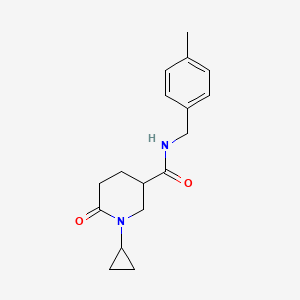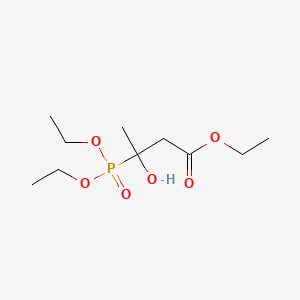![molecular formula C19H24O3 B5000409 1-[2-(2-ethoxyphenoxy)ethoxy]-2,3,5-trimethylbenzene](/img/structure/B5000409.png)
1-[2-(2-ethoxyphenoxy)ethoxy]-2,3,5-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Ethoxyphenoxy)ethoxy]-2,3,5-trimethylbenzene is an organic compound with the molecular formula C19H24O3 It is characterized by its complex structure, which includes an ethoxyphenoxy group and a trimethylbenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-ethoxyphenoxy)ethoxy]-2,3,5-trimethylbenzene typically involves the reaction of 2-ethoxyphenol with 1,2-dibromoethane in the presence of a phase-transfer catalyst. The reaction proceeds through a substitution mechanism, where the ethoxyphenol reacts with the dibromoethane to form the desired product. The reaction conditions usually include a mild dilute aqueous alkali and are carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistent quality. The phase-transfer catalyst is often recycled to reduce costs and environmental impact. The final product is purified through distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-Ethoxyphenoxy)ethoxy]-2,3,5-trimethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or alcohols.
Substitution: The ethoxy and phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
1-[2-(2-Ethoxyphenoxy)ethoxy]-2,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-[2-(2-ethoxyphenoxy)ethoxy]-2,3,5-trimethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The ethoxyphenoxy group can interact with active sites on enzymes, potentially inhibiting or modifying their activity. The trimethylbenzene core provides stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
- 1-[2-(2-Methoxyphenoxy)ethoxy]-2,3,5-trimethylbenzene
- 1-[2-(2-Propoxyphenoxy)ethoxy]-2,3,5-trimethylbenzene
Uniqueness: 1-[2-(2-Ethoxyphenoxy)ethoxy]-2,3,5-trimethylbenzene is unique due to its specific ethoxyphenoxy group, which imparts distinct chemical and physical properties. Compared to its methoxy and propoxy analogs, the ethoxy derivative may exhibit different reactivity and binding characteristics, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
1-[2-(2-ethoxyphenoxy)ethoxy]-2,3,5-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-5-20-17-8-6-7-9-18(17)21-10-11-22-19-13-14(2)12-15(3)16(19)4/h6-9,12-13H,5,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIYYXALTRZYEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=CC(=CC(=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5000337.png)
![N,N'-(6,12-diphenyldibenzo[b,f][1,5]diazocine-2,8-diyl)bis[2-(diethylamino)acetamide]](/img/structure/B5000338.png)
![N-{4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B5000341.png)
![(5E)-1-(4-methoxyphenyl)-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5000345.png)
![4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5000379.png)

![(E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoic acid](/img/structure/B5000390.png)
![N-(1-phenylethyl)-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B5000398.png)

![3-[2-(dibenzylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B5000416.png)

![3-allyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5000432.png)
